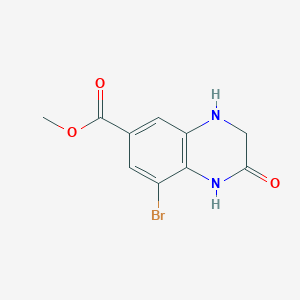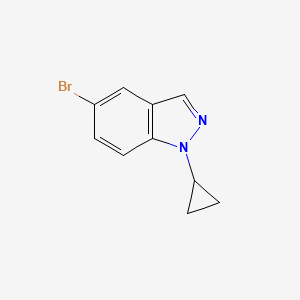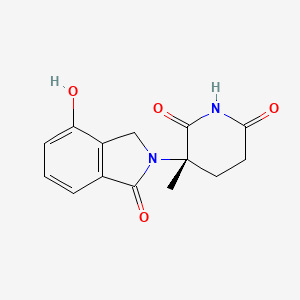![molecular formula C13H17N3O B11757712 [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring bound to a phenyl group, making it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a one-pot two-step process. This involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions, followed by a reduction reaction . The reaction is typically carried out at 120°C for 2 hours in a sand bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of solvent-free conditions and efficient catalytic systems is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpyrazoles.
Aplicaciones Científicas De Investigación
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- Quinolinyl-pyrazoles
Uniqueness
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of a methoxyphenyl group and a pyrazole ring. This structural motif imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-12(7-8-15-16)10-14-9-11-3-5-13(17-2)6-4-11/h3-8,14H,9-10H2,1-2H3 |
Clave InChI |
YTQBHZBTXVIECE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)
![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)

![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)


![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

